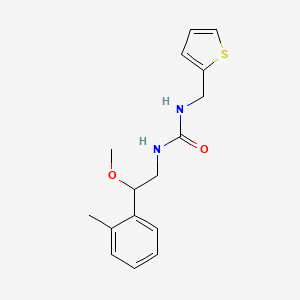

![molecular formula C9H19NO3 B2985147 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol CAS No. 163340-08-7](/img/structure/B2985147.png)

1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

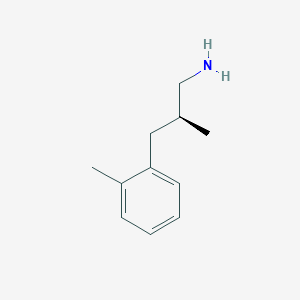

The compound “1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol” seems to be a complex organic molecule. It appears to contain an allyloxy group, a hydroxyethyl group, and a methylamino group attached to a propanol backbone .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 3-allyloxy-2-hydroxypropyl-cellulose, was synthesized using allyl glycidyl ether in aqueous alkaline solutions .

Applications De Recherche Scientifique

Polymer Modification and Synthesis

1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol plays a significant role in the modification and synthesis of polymers. A study by Cammas, Nagasaki, and Kataoka (1995) demonstrated its utility in the creation of well-defined poly(ethylene oxide)s (PEOs) through chemical modifications, highlighting its importance in tailoring polymer properties for specific applications (Cammas, Nagasaki, & Kataoka, 1995).

Organic Synthesis and Chemical Transformations

This compound is also integral in organic synthesis, facilitating the creation of various chemical structures. Wongsa et al. (2013) explored its application in synthesizing α-substituted 2-benzofuranmethamines, demonstrating its versatility in generating complex organic compounds (Wongsa et al., 2013). Dmitrieva et al. (2005) further illustrated its role in producing vinyl ethers containing an epoxy group, underscoring its contribution to creating valuable chemical intermediates (Dmitrieva et al., 2005).

Cardiovascular Drug Development

In the pharmaceutical domain, specifically in developing cardiovascular drugs, the structure of this compound has been utilized. Rzeszotarski et al. (1983) synthesized a series of compounds related to this structure, evaluating their potential as beta-adrenoceptor blocking agents, which could have implications for treating heart diseases (Rzeszotarski et al., 1983).

Antimicrobial and Corrosion Inhibition

Bayramov et al. (2020) investigated its derivatives for their efficacy as acid corrosion inhibitors and antimicrobial additives, revealing its potential in industrial applications to protect metals and manage microbial contamination (Bayramov et al., 2020).

Catalysis and Chemical Reactions

The compound’s utility extends into catalysis and chemical reaction facilitation. Research by Deiner et al. (2003) on the reactions of 2-propen-1-ol on clean and O-covered Mo(110) surfaces points to its role in understanding and improving reaction selectivity in propene oxidation, a critical process in the chemical industry (Deiner et al., 2003).

Propriétés

IUPAC Name |

1-[2-hydroxyethyl(methyl)amino]-3-prop-2-enoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-3-6-13-8-9(12)7-10(2)4-5-11/h3,9,11-12H,1,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMVJENDGPVRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC(COCC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)

![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)

![1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2985074.png)

![(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine](/img/structure/B2985076.png)

![1-Benzyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2985078.png)

![(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2985079.png)

![2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B2985080.png)

![N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2985082.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2985086.png)